[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Potent Src Kinase Inhibitor in Cancer Research : A derivative of [3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, identified as [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been found to be a potent and orally active Src inhibitor. It has demonstrated activity in human tumor cell lines and animal models of tumor growth, marking its significance in cancer research (Noronha et al., 2007).
Antibacterial Agent Synthesis : The compound has been explored in the synthesis of antibacterial agents. For instance, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, an analogue, has been synthesized and shown to have significant antibacterial activity, which is relevant for pharmaceutical research (Egawa et al., 1984).
Protein Degradation Applications : Research on 3-Fluoro-4-hydroxyprolines, closely related to the subject compound, has revealed their application in targeted protein degradation. This involves molecular recognition by biological systems and potential use in medicinal chemistry (Testa et al., 2018).
Enantioselective Synthesis : The compound has been utilized in enantioselective syntheses, such as the creation of (S)-2-aryl-Boc-pyrrolidines. This demonstrates its role in producing chiral molecules, which are crucial in various pharmaceutical applications (Wu et al., 1996).
Mechanism of Action
- The compound’s primary target is myosin regulatory subunit . This protein plays a crucial role in regulating both smooth muscle and nonmuscle cell contractile activity through phosphorylation .
- Additionally, it interacts with epoxide hydrolase , which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4. The compound also exhibits aminopeptidase activity .
Target of Action
Pharmacokinetics (ADME)
Properties
IUPAC Name |
3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMVBTKBFZWNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-18-5 | |
Record name | Benzenamine, 3-fluoro-4-[2-(1-pyrrolidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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